![molecular formula C16H13ClN2O4S2 B2996954 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 899750-50-6](/img/structure/B2996954.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
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Description
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H13ClN2O4S2 and its molecular weight is 396.86. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound's derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, formazans derived from a Mannich base of a similar thiadiazole compound showed moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Anticancer Activities
Another area of application is in anticancer research, where derivatives of similar benzothiadiazinyl compounds have been designed, synthesized, and tested for their anticancer activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. Some compounds exhibited moderate to good inhibitory activity, with further studies indicating that cancer cell growth inhibition by certain derivatives could be partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).
Antioxidant and Anticancer Activity of Novel Derivatives
Novel derivatives of a similar compound have shown significant antioxidant activity, with some even surpassing well-known antioxidants like ascorbic acid in efficacy. Additionally, anticancer activity tests against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines revealed certain compounds to be more cytotoxic against the U-87 cell line, highlighting their potential in cancer treatment strategies (Tumosienė et al., 2020).
Allelochemical Synthesis and Agricultural Applications
The compound's framework has also been leveraged in the synthesis of allelochemicals, specifically benzoxazinones and related compounds, which exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These findings have implications for their potential utility in agricultural practices, offering environmentally friendly pest management and crop protection solutions (Macias et al., 2006).
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-12-5-2-10(3-6-12)14(20)9-24-16-18-13-7-4-11(17)8-15(13)25(21,22)19-16/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNHCWNBHPJESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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